molecular formula C26H22N4O4 B2516007 4'-[(benzylamino)sulfonyl]-N-(3-chlorophenyl)biphenyl-3-carboxamide CAS No. 1251590-77-8

4'-[(benzylamino)sulfonyl]-N-(3-chlorophenyl)biphenyl-3-carboxamide

Cat. No.: B2516007
CAS No.: 1251590-77-8
M. Wt: 454.486
InChI Key: ZZGDBAVGUQBVDL-UHFFFAOYSA-N
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Description

4'-[(benzylamino)sulfonyl]-N-(3-chlorophenyl)biphenyl-3-carboxamide is a synthetic small molecule of high interest for biochemical and pharmacological research. This compound features a biphenyl core functionalized with both a carboxamide and a sulfonamide group, a structure often associated with potent biological activity. The carboxamide moiety, linked to a 3-chlorophenyl ring, is a common pharmacophore found in compounds that modulate protein-protein interactions, such as those involved in the WNT/β-catenin signaling pathway . Simultaneously, the presence of the (benzylamino)sulfonyl group is a key structural feature in developed inhibitors that target protein complexes like the NLRP3 inflammasome, which is implicated in inflammatory diseases . The integration of these two distinct pharmacophores into a single molecule suggests potential for multifunctional activity or as a valuable chemical probe for studying interconnected signaling pathways. Researchers can utilize this compound to investigate its mechanism of action, selectivity, and potential as a lead structure in various disease models, particularly in oncology and immunology. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

1251590-77-8

Molecular Formula

C26H22N4O4

Molecular Weight

454.486

IUPAC Name

2-(4-methoxyphenyl)-N-[(3-methoxyphenyl)methyl]-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide

InChI

InChI=1S/C26H22N4O4/c1-33-19-9-7-18(8-10-19)30-26(32)22-15-27-23-11-6-17(13-21(23)24(22)29-30)25(31)28-14-16-4-3-5-20(12-16)34-2/h3-13,15,29H,14H2,1-2H3,(H,28,31)

InChI Key

ZZGDBAVGUQBVDL-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)N2C(=O)C3=CN=C4C=CC(=CC4=C3N2)C(=O)NCC5=CC(=CC=C5)OC

solubility

not available

Origin of Product

United States

Biological Activity

4'-[(Benzylamino)sulfonyl]-N-(3-chlorophenyl)biphenyl-3-carboxamide is a sulfonamide compound that has attracted attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by case studies and research findings.

Chemical Structure and Synthesis

The compound features a biphenyl backbone with a benzylamino group, a sulfonyl moiety, and a chlorobenzene substituent. The synthesis typically involves several key steps:

  • Formation of the Biphenyl Backbone : Achieved through Suzuki-Miyaura coupling.
  • Introduction of Benzylamino Group : Via nucleophilic substitution.
  • Sulfonylation : Using sulfonyl chloride to introduce the sulfonyl group.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The sulfonamide group is known for its role in inhibiting bacterial dihydropteroate synthase, which is critical in folate biosynthesis. This inhibition can lead to antimicrobial effects.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial properties. For example, studies have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies suggest that it may induce apoptosis in cancer cells by modulating specific signaling pathways. For instance, sulfonamide derivatives have been shown to inhibit tumor growth in models of breast cancer .

Case Studies

  • In Vitro Anticancer Study :
    A study evaluated the cytotoxic effects of sulfonamide derivatives on various cancer cell lines. The results demonstrated that this compound significantly inhibited cell proliferation in a dose-dependent manner, suggesting its potential as an anticancer agent.
  • Antibacterial Efficacy :
    Another study focused on the antibacterial activity of related compounds against clinical isolates of resistant bacteria. The findings indicated that these compounds could effectively reduce bacterial load, supporting their use as therapeutic agents in treating infections caused by resistant strains .

Research Findings

Activity Type Target/Pathway Effectiveness Reference
AntibacterialDihydropteroate synthaseModerate to strong against S. typhi
AnticancerApoptosis inductionSignificant inhibition of tumor growth
Enzyme InhibitionAcetylcholinesteraseStrong inhibitory activity

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Functional Group Analysis

The compound is compared below with structurally related molecules, focusing on substituent effects and physicochemical properties:

Compound Key Functional Groups Structural Features References
4'-[(benzylamino)sulfonyl]-N-(3-chlorophenyl)biphenyl-3-carboxamide Benzylamino sulfonyl, biphenyl, 3-chlorophenyl carboxamide Rigid biphenyl core; sulfonamide and carboxamide groups enhance hydrogen-bonding potential.
N-(3-Chlorophenyl)-4-nitrobenzenesulfonamide 4-Nitrobenzenesulfonamide, 3-chlorophenyl Planar sulfonamide linkage; nitro group increases electron-withdrawing effects.
4-Chloro-N-(3-chlorophenyl)-2-methylbenzenesulfonamide 4-Chloro-2-methylbenzenesulfonyl, 3-chlorophenyl Methyl and chloro substituents influence steric bulk and crystal packing.
(E)-N-(3-((3-chlorobenzyl)oxy)phenyl)-2-(3-chlorophenyl)ethene-1-sulfonamide Vinyl sulfonamide, 3-chlorobenzyloxy Conjugated ethene bridge; dual 3-chlorophenyl groups enhance lipophilicity.

Crystallographic and Conformational Analysis

  • N-(3-Chlorophenyl)-4-nitrobenzenesulfonamide exhibits gauche torsions (N–C bonds relative to S=O) and dihedral angles of ~45–47° between sulfonyl and anilino rings, enabling N–H···O hydrogen-bonded chains .
  • The benzylamino sulfonyl group may introduce additional torsional strain, as seen in 4-Chloro-N-(3-chlorophenyl)-2-methylbenzenesulfonamide, where substituents dictate anti/syn conformations .

Q & A

Basic Research Questions

Q. What are common synthetic routes for preparing 4'-[(benzylamino)sulfonyl]-N-(3-chlorophenyl)biphenyl-3-carboxamide?

  • Methodological Answer : The compound can be synthesized via sequential amide coupling and sulfonylation. First, the biphenyl-3-carboxylic acid moiety is activated (e.g., using EDCl/HOBt) and coupled with 3-chloroaniline to form the primary amide. Next, sulfonylation at the 4'-position is achieved by reacting with benzylamine sulfonyl chloride under basic conditions (e.g., pyridine or triethylamine). Purification typically involves column chromatography with gradient elution (e.g., hexane/ethyl acetate) .

Q. What spectroscopic techniques are recommended for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H and 13C^{13}C NMR to confirm the amide bond, sulfonamide group, and aromatic substitution patterns. For example, the sulfonamide proton appears as a singlet near δ 7.5–8.0 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak and fragmentation patterns.
  • X-ray Crystallography : Single-crystal X-ray analysis (e.g., as in ) resolves stereochemical ambiguities and confirms bond lengths/angles (mean C–C bond: 0.003 Å, R factor: 0.038) .

Q. How can researchers optimize the purity of this compound during synthesis?

  • Methodological Answer :

  • Recrystallization : Use solvents like ethanol or dichloromethane/hexane mixtures to remove impurities.
  • Chromatography : Employ flash column chromatography with silica gel and monitor fractions via TLC.
  • Reaction Monitoring : Use in-situ techniques like FT-IR to track sulfonylation completion (disappearance of S=O stretching at ~1370 cm1^{-1}) .

Advanced Research Questions

Q. How can computational methods be applied to design efficient synthesis routes for this compound?

  • Methodological Answer :

  • Quantum Chemical Calculations : Use density functional theory (DFT) to predict reaction pathways and transition states. For example, ICReDD’s approach combines reaction path searches with experimental validation to optimize conditions (e.g., solvent polarity, temperature) .
  • Machine Learning : Train models on existing sulfonamide reaction datasets to predict optimal catalysts (e.g., Pd/C for hydrogenation steps) and reduce trial-and-error experimentation .

Q. What strategies are recommended for resolving contradictions in spectral data during characterization?

  • Methodological Answer :

  • Cross-Validation : Compare NMR data with analogous compounds (e.g., 4-chloro-N-(3-chlorophenyl)benzamide in ) to identify expected shifts.
  • Dynamic NMR : Resolve rotational barriers in sulfonamide groups by variable-temperature NMR.
  • Computational Validation : Simulate 1H^1H NMR spectra using software (e.g., ACD/Labs) and overlay experimental data to identify discrepancies .

Q. How can molecular docking studies inform the design of analogs with enhanced biological activity?

  • Methodological Answer :

  • Target Identification : Dock the compound into protein active sites (e.g., carbonic anhydrase for sulfonamide derivatives) using AutoDock Vina.
  • Binding Affinity Analysis : Calculate binding energies (ΔG) and identify key interactions (e.g., hydrogen bonds with His94 in CA-II).
  • SAR Optimization : Modify substituents (e.g., chloro vs. fluoro groups) and re-dock to prioritize analogs with improved affinity .

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